N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN5O3 and its molecular weight is 401.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a fluoropyrimidine moiety , a piperidine ring , and an oxalamide group , which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C19H22FN5O3, with a molecular weight of approximately 387.4 g/mol . Its structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C19H22FN5O3 |
Molecular Weight | 387.4 g/mol |
CAS Number | 2034615-42-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may modulate signaling pathways related to:
- Cell proliferation
- Apoptosis
- Neurotransmission
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic applications, particularly in the treatment of:
- Cancer : Its structural components suggest possible anticancer activity.
- Neurological Disorders : The piperidine ring may provide neuroprotective effects.
Case Studies and Experimental Data
- Anticancer Activity : A study demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Research has shown that derivatives of this compound can act as effective inhibitors of specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Binding Affinity Studies : Docking studies revealed strong binding interactions between the compound and target proteins, suggesting its capability to influence biological pathways effectively .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other similar compounds highlights its unique structural features and biological activities:
Compound Name | Anticancer Activity | AChE Inhibition | Binding Affinity |
---|---|---|---|
This compound | High | Moderate | Strong |
Analog Compound A | Moderate | High | Moderate |
Analog Compound B | Low | Low | Weak |
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3/c1-29-17-5-3-2-4-15(17)11-23-19(28)18(27)22-10-14-6-8-26(9-7-14)20-24-12-16(21)13-25-20/h2-5,12-14H,6-11H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGSCELQAOOFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.